molecular formula C8H16ClNO B1460286 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 2060062-12-4

2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No. B1460286
CAS RN: 2060062-12-4
M. Wt: 177.67 g/mol
InChI Key: FHVAXVLALMQYPF-UHFFFAOYSA-N
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Description

2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a chemical compound with the molecular formula C8H15NO . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular weight of this compound is 141.2108 . The chemical structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Carbamates and Esters : This compound and its derivatives have been synthesized and studied for their structural and conformational properties. Benzimidazole, thiazole, and benzothiazole carbamates derived from it have been analyzed using NMR and IR spectroscopy (Iriepa & Bellanato, 2011). Similarly, esters derived from syn- and anti-2-methyl-2-azabicyclo[2.2.2]octan-6-ols have been synthesized and structurally studied (Fernández et al., 1999).

  • Spectroscopic Analysis : Spectroscopic studies have been conducted to understand the conformational aspects of this compound and its derivatives, highlighting the chair-envelope conformation and the positioning of substituents (Iriepa et al., 2003).

Catalytic and Pharmacological Studies

  • Catalysis in Alcohol Oxidation : Derivatives of 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol have been used as catalysts for alcohol oxidation. Studies indicate their efficiency in catalyzing the oxidation of secondary alcohols to ketones (Toda et al., 2023).

  • Antagonistic Properties in Pharmacology : Some esters derived from this compound have been studied for their potential to antagonize acetylcholine-induced contraction, indicating their relevance in pharmacological research (Izquierdo et al., 1991).

Miscellaneous Applications

  • Nematicidal Activity : Novel derivatives have been synthesized and evaluated for their nematicidal activity against various nematodes, highlighting potential applications in pest control (Xu et al., 2021).

  • Conformational Dependence Studies : Research has also been conducted to understand the conformational dependence of spin-spin coupling constants in the context of this compound, contributing to a deeper understanding of its molecular behavior (Berger, 1978).

properties

IUPAC Name

2-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-5-7-3-2-6(9-7)4-8(5)10;/h5-10H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVAXVLALMQYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N2)CC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Reactant of Route 2
2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Reactant of Route 3
2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Reactant of Route 4
2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Reactant of Route 5
2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Reactant of Route 6
2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

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